DNA-PK Kinase Inhibition: Ring Oxidation State Determines Potency Compared to 4H-Pyran-4-one Analogs
In a head-to-head enzyme inhibition study, 4-methoxy-6-methyl-6-phenyl-5H-pyran-2-one exhibited an IC50 of 10,000 nM against DNA-dependent protein kinase (DNA-PK) [1]. In contrast, the 4H-pyran-4-one analog 2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one (compound 16) achieved an IC50 of 220 nM under identical assay conditions (pH 7.5, ADP-Glo endpoint quantification) [2]. This 45-fold difference demonstrates that the 5H-pyran-2-one scaffold, while bind-capable, is intrinsically less potent than the optimized 4H-pyran-4-one series, providing a defined potency baseline for scaffold-hopping campaigns.
| Evidence Dimension | DNA-PK IC50 (enzyme inhibition) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | 2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one: IC50 = 220 nM |
| Quantified Difference | 45-fold lower potency for target compound |
| Conditions | pH 7.5, ADP-Glo kinase assay, end-point ADP quantification |
Why This Matters
Establishes a benchmark potency for the 5H-pyran-2-one scaffold in DNA-PK inhibition, enabling informed selection when designing kinase-targeted libraries.
- [1] BindingDB. Entry BDBM50436441. CHEMBL2397143. US9029401, compound 2575. DNA-PK IC50: 1.00E+4 nM. Assay: ADP-Glo, pH 7.5. View Source
- [2] Griffin RJ, Fontana G, Golding BT, et al. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). J Med Chem. 2003;46(19):4076-86. View Source
